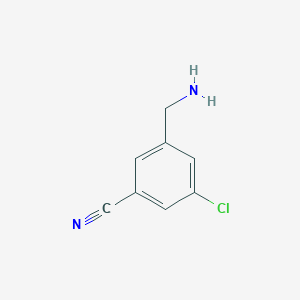

3-(Aminomethyl)-5-chlorobenzonitrile

Description

Structure

3D Structure

Properties

CAS No. |

1261820-96-5 |

|---|---|

Molecular Formula |

C8H7ClN2 |

Molecular Weight |

166.61 g/mol |

IUPAC Name |

3-(aminomethyl)-5-chlorobenzonitrile |

InChI |

InChI=1S/C8H7ClN2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3H,4,10H2 |

InChI Key |

YZUOCVPLXGXSEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C#N)Cl)CN |

Origin of Product |

United States |

Foundational & Exploratory

Comparative Technical Guide: 3-(Aminomethyl)-5-chlorobenzonitrile vs. 3-amino-5-chlorobenzonitrile

Executive Summary

This technical guide analyzes the critical structural and functional divergences between 3-(Aminomethyl)-5-chlorobenzonitrile (Compound A) and 3-amino-5-chlorobenzonitrile (Compound B). While they share a chlorobenzonitrile core, the "one-carbon" difference—an aliphatic methylene spacer in Compound A versus a direct aromatic attachment in Compound B—fundamentally alters their physicochemical properties, synthetic utility, and medicinal chemistry applications.

Key Takeaway:

-

Compound A (Benzylamine type): A highly basic (

), nucleophilic species suitable for standard amide couplings and reductive aminations. It introduces a flexible rotatable bond. -

Compound B (Aniline type): A weakly basic (

), electron-deficient aromatic amine. It requires forcing conditions or catalysis for coupling and serves as a rigid, metabolic scaffold often found in kinase inhibitors.

Structural & Electronic Analysis

The defining difference lies in the electronic communication between the amine and the electron-deficient aromatic ring.

Electronic Isolation vs. Conjugation

-

Compound A (Aliphatic): The methylene (

) group acts as an insulator. The amine lone pair is localized on the nitrogen, maintaining high electron density and basicity typical of primary alkyl amines. The electron-withdrawing effect of the ring is inductive ( -

Compound B (Aromatic): The amine is directly conjugated to the

-system. The lone pair participates in resonance (

Visualization: Electronic Pathways

Figure 1: Electronic connectivity comparison. Note the insulation provided by the spacer in Compound A versus the direct resonance sink in Compound B.

Physicochemical Profiling

The following data highlights the massive shift in basicity and polarity caused by the structural difference.

| Property | 3-(Aminomethyl)-5-chlorobenzonitrile (A) | 3-amino-5-chlorobenzonitrile (B) |

| CAS Number | 1261820-96-5 | 53312-78-0 |

| Molecular Weight | 166.61 g/mol | 152.58 g/mol |

| Amine Type | Primary Aliphatic (Benzylamine) | Primary Aromatic (Aniline) |

| Estimated pKa | 8.5 – 9.0 (Conjugate Acid) | 2.0 – 2.5 (Conjugate Acid) |

| Physiological State (pH 7.4) | Mostly Ionized ( | Neutral ( |

| Nucleophilicity | High | Very Low |

| LogP (Neutral) | ~ 1.8 | ~ 2.1 |

| Solubility (Water) | High (as salt), Moderate (neutral) | Low (requires organic co-solvent) |

Scientific Insight: At physiological pH (7.4), Compound A exists primarily as a cation, improving solubility but potentially limiting passive membrane permeability compared to the neutral Compound B. However, Compound B's neutrality comes at the cost of poor solubility in aqueous media without organic modifiers (DMSO/MeOH).

Synthetic Accessibility & Protocols

The synthesis of these two compounds requires divergent strategies to avoid chemoselectivity issues (e.g., reducing the nitrile).

Synthesis of Compound A: The "Bromide" Route

Direct reduction of 5-chloroisophthalonitrile is difficult to control (often yields the diamine). The preferred route is via 3-(bromomethyl)-5-chlorobenzonitrile .

-

Precursor: 3-chloro-5-methylbenzonitrile.

-

Step 1 (Radical Bromination): NBS (N-bromosuccinimide), AIBN,

or Trifluorotoluene, Reflux. -

Step 2 (Amination):

in MeOH (saturated) or Gabriel Synthesis (Potassium phthalimide followed by hydrazine).

Synthesis of Compound B: The "Nitro" Route

This is a classic reduction of a nitroarene. The nitrile group is sensitive to hydrogenation and strong hydride donors (

-

Precursor: 3-chloro-5-nitrobenzonitrile.

-

Reagent:

(Stannous Chloride) in EtOH or Fe powder/Acetic Acid. -

Condition: Reflux, 2-4 hours. Note: Avoid catalytic hydrogenation (

) unless conditions are strictly controlled to prevent nitrile reduction.

Visualization: Synthetic Workflows

Figure 2: Divergent synthetic pathways. Route A relies on side-chain functionalization, while Route B utilizes functional group interconversion (FGI) on the ring.

Reactivity & Functionalization Guide

Amide Coupling

-

Compound A: Reacts readily with carboxylic acids using standard coupling reagents (EDC/NHS, HATU, T3P). The reaction is fast and usually complete at room temperature.

-

Risk: Over-acylation if anhydride is used.

-

-

Compound B: The aniline is deactivated. Standard EDC couplings often fail or proceed with very low yields.

-

Solution: Use Acid Chlorides with Pyridine/DMAP or HATU/HOAt at elevated temperatures (

).

-

Nucleophilic Aromatic Substitution ( )

Both compounds contain a chlorine atom activated by the nitrile (and potentially the amine/aminomethyl group).

-

Compound A: The aliphatic amine is nucleophilic enough to react intra-molecularly or with other electrophiles, potentially competing with the

reaction you might intend at the Cl-position. -

Compound B: The amine is a strong electron donor (

) relative to the ring, which actually deactivates the ring toward

Medicinal Chemistry Implications[1]

Scaffold Utility

-

Compound A (Linker): Used when a "spacer" is needed to reach a binding pocket. The

carbon allows for bond rotation, enabling the amine to adopt specific orientations for H-bonding (e.g., with Asp/Glu residues). -

Compound B (Hinge Binder): Frequently used in kinase inhibitors. The rigid aniline

often serves as a hydrogen bond donor to the kinase hinge region, while the nitrile acts as a weak acceptor or fills a hydrophobic pocket.

Toxicity & Metabolism (DMPK)

-

Compound A: Susceptible to Monoamine Oxidase (MAO) mediated oxidative deamination, yielding the aldehyde (3-chloro-5-cyanobenzaldehyde), which can be reactive.

-

Compound B: Anilines are structural alerts. They can be metabolized by CYPs to hydroxylamines and nitroso compounds, which are potential DNA alkylators (genotoxicity risk). However, the electron-withdrawing groups (Cl, CN) on Compound B reduce the electron density on the ring, making the formation of the reactive nitrenium ion less favorable than in electron-rich anilines, potentially mitigating some toxicity.

Experimental Protocols

Protocol 1: Amide Coupling with Compound A (Standard)

Objective: Coupling with a generic carboxylic acid (

-

Dissolve

equiv of -

Add

equiv of HATU and -

Add

equiv of 3-(Aminomethyl)-5-chlorobenzonitrile . -

Stir at RT for 1-2 hours. Monitor by LCMS.[1]

-

Workup: Dilute with EtOAc, wash with sat.

, then brine. Dry over

Protocol 2: Amide Coupling with Compound B (Forcing)

Objective: Coupling with a generic carboxylic acid (

-

Convert

to acid chloride ( -

Dissolve 3-amino-5-chlorobenzonitrile (

equiv) in dry Pyridine (or DCM + 3.0 equiv Pyridine). -

Add

( -

Allow to warm to RT. If reaction is sluggish, heat to

or add -

Workup: Quench with water. Extract with EtOAc. Wash extensively with

(to remove pyridine) and

References

-

ChemicalBook. (2025). 3-Amino-5-chlorobenzonitrile Properties and Synthesis. Retrieved from

-

BLD Pharm. (2025). 3-(Aminomethyl)-5-chlorobenzonitrile Product Details. Retrieved from

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: 3-Amino-5-chlorobenzonitrile. Retrieved from

-

Mahajan, S. S., & Mahalakshmi, A. (2006).[2] Synthesis of 2-amino-5-chlorobenzonitrile. Indian Journal of Chemistry, Section B. (Contextual reference for chlorobenzonitrile amine synthesis). Retrieved from

-

Fluorochem. (2025). Product Specification: 3-Amino-5-chlorobenzonitrile. Retrieved from

Sources

MSDS SDS safety data sheet for 3-(Aminomethyl)-5-chlorobenzonitrile

The following technical guide is a comprehensive monograph designed for researchers and drug development professionals. It synthesizes specific chemical data with field-proven safety protocols, adhering to the "Prudent Practices in the Laboratory" standard.

CAS Registry Number: 1261820-96-5 Document Type: Technical Safety & Handling Profile Version: 2.0 (Scientific Review)[1][2]

Executive Summary & Chemical Identity

3-(Aminomethyl)-5-chlorobenzonitrile is a bifunctional halogenated aromatic intermediate used primarily in the synthesis of pharmaceutical scaffolds.[1][2] Its structure features a primary benzylic amine and a nitrile group on a chlorinated benzene ring.[1][2] This dual functionality makes it a high-value "linker" in medicinal chemistry but introduces specific stability and toxicity challenges—namely, sensitivity to atmospheric CO₂ (amine carbamation) and potential metabolic toxicity (nitrile).[1][2]

Substance Identification

| Parameter | Technical Specification |

| IUPAC Name | 3-(Aminomethyl)-5-chlorobenzonitrile |

| CAS Number | 1261820-96-5 |

| Molecular Formula | C₈H₇ClN₂ |

| Molecular Weight | 166.61 g/mol |

| SMILES | Clc1cc(CN)cc(C#N)c1 |

| Physical State | Solid (White to off-white powder) |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1][2][3][4][5][6] |

Hazard Assessment (GHS Framework)

Authoritative Note: While specific toxicological data (LD50) for this exact isomer is limited, "read-across" toxicology from 3-chlorobenzonitrile and benzylamine dictates a conservative safety posture.[1][2]

GHS Classification (Derived)

| Hazard Class | Category | Hazard Statement | Mechanism of Action |

| Acute Toxicity (Oral) | Cat 3/4 | H301/H302: Toxic/Harmful if swallowed.[1][2] | Nitriles can liberate cyanide ions in vivo via cytochrome P450 metabolism.[1][2] |

| Skin Corr./Irrit. | Cat 2 | H315: Causes skin irritation.[1][2][8][9] | Primary benzylic amines are basic (pKa ~9) and can disrupt the stratum corneum.[1][2] |

| Eye Dam./Irrit. | Cat 1/2A | H318/H319: Causes serious eye damage/irritation.[1][2][5][6] | Direct caustic effect of the amine group.[1][2] |

| Sensitization | -- | H317: May cause allergic skin reaction.[1][2] | Halogenated aromatics are potential haptens.[1][2] |

Structural Alerts

-

Benzylic Amine: High reactivity with atmospheric CO₂ to form solid carbamates (crusting on bottle caps).[1][2] Hygroscopic.

-

Chlorobenzonitrile Core: Lipophilic nature facilitates dermal absorption.[1][2] The nitrile group poses a risk of cellular hypoxia if metabolized to cyanide.[1][2]

Storage, Stability & Handling Protocols

Scientific Rationale: The primary failure mode for this reagent is the degradation of the amine group.[1][2] The following protocols are self-validating systems to ensure reagent integrity.

Storage Architecture[1][2]

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Argon or Nitrogen overlay is mandatory. The amine actively scavenges CO₂ from the air.[1][2]

-

Container: Amber glass with a Teflon-lined septum cap to prevent UV degradation and moisture ingress.[1][2]

Handling Workflow (Visualized)

The following decision tree outlines the logic for safe handling, prioritizing the prevention of amine oxidation and exposure.

Figure 1: Decision logic for maintaining reagent integrity during retrieval and usage.

Emergency Response & First Aid

Causality: Emergency protocols must address both the caustic nature of the amine (immediate local damage) and the systemic toxicity of the nitrile (delayed metabolic poisoning).[1][2]

Exposure Scenarios

-

Inhalation: Move to fresh air immediately. If breathing is labored, oxygen should be administered by trained personnel.[1][2] Why: Nitriles can cause respiratory depression.[1][2]

-

Skin Contact:

-

Eye Contact: Irrigate for 15+ minutes. The basicity of the amine can cause rapid corneal opacification; speed is critical.[1][2]

Spill Management (Laboratory Scale < 10g)

-

Evacuate: Clear the immediate area.

-

PPE: Double nitrile gloves, lab coat, and P95/P100 particulate respirator .

-

Neutralization: Cover the spill with a 1:1 mixture of sand and weak acid (e.g., Citric Acid or Sodium Bisulfate) to neutralize the amine.[1][2]

-

Disposal: Scoop into a hazardous waste container labeled "Toxic Organic Solid."

Synthesis & Application Context

Expert Insight: In drug discovery, this molecule is a "linchpin" scaffold.[1][2] The chlorine allows for Palladium-catalyzed cross-coupling (Suzuki/Buchwald), while the amine and nitrile provide orthogonal handles for elongation.[1][2]

Common Transformations

-

Amine Protection: Often protected as a Boc-carbamate (using Boc₂O/TEA) before manipulating the aryl chloride to prevent catalyst poisoning.[1][2]

-

Nitrile Conversion: Can be hydrolyzed to a carboxylic acid or converted to a tetrazole (bioisostere) using Sodium Azide.[1][2]

Reaction Safety Diagram

The following diagram illustrates the safety logic when using this compound in a standard amide coupling workflow.

Figure 2: Safety logic for amide coupling reactions involving this intermediate.

References

-

BLD Pharm. (2025).[1][2][3] Safety Data Sheet: 3-(Aminomethyl)-5-chlorobenzonitrile. Retrieved from

-

Fluorochem. (2025).[1][2][5][6] Product Analysis: 3-(Aminomethyl)-5-fluorobenzonitrile (Analog Read-Across). Retrieved from [1][2]

-

National Research Council (US). (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] Retrieved from

-

PubChem. (2025).[1][2] Compound Summary: 3-Chlorobenzonitrile (Toxicology Read-Across). Retrieved from [1][2]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 1261820-96-5|3-(Aminomethyl)-5-chlorobenzonitrile|BLD Pharm [bldpharm.com]

- 4. 4-Amino-3-chloro-5-methyl benzonitrile [webbook.nist.gov]

- 5. fishersci.com [fishersci.com]

- 6. carlroth.com [carlroth.com]

- 7. 3-Chlorobenzonitrile - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Formation of 5-chloro-3-cyanobenzylamine Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salt formation is a critical step in drug development, capable of significantly modifying the physicochemical properties of an active pharmaceutical ingredient (API), thereby enhancing its stability, solubility, and bioavailability.[1] This guide provides a comprehensive technical overview of the synthesis and hydrochloride salt formation of 5-chloro-3-cyanobenzylamine, a key intermediate in various synthetic pathways. We will delve into the mechanistic underpinnings of the salt formation process, provide a detailed experimental protocol, and outline a suite of analytical techniques for the robust characterization of the resulting hydrochloride salt. This document is intended to serve as a practical resource for scientists in the pharmaceutical and chemical research fields.

Introduction: The Rationale for Salt Formation

5-chloro-3-cyanobenzylamine is a substituted benzylamine derivative.[2] Like many amine-containing compounds, its conversion to a salt form, particularly a hydrochloride salt, is a common strategy in pharmaceutical development.[1] The primary advantages of forming a hydrochloride salt include:

-

Enhanced Solubility: Hydrochloride salts of amines are generally more soluble in aqueous media compared to the free base, which can be crucial for oral and parenteral drug formulations.[1][3]

-

Improved Stability: Salt formation can increase the chemical and physical stability of the API, extending its shelf life and preventing degradation.[1]

-

Purification: The crystallization process involved in salt formation serves as an effective method for purifying the compound, removing process-related impurities.[1]

-

Consistent Crystalline Form: Salt formation can lead to a stable and well-defined crystalline structure, which is essential for consistent manufacturing and drug product performance.[4][5]

This guide will focus on the practical aspects of preparing and characterizing 5-chloro-3-cyanobenzylamine hydrochloride, providing a self-validating framework for researchers.

Synthesis of 5-chloro-3-cyanobenzylamine

While various synthetic routes to cyanobenzylamines exist, a common method involves the reduction of the corresponding cyanobenzonitrile.[6][7] For the purpose of this guide, we will assume the starting material, 5-chloro-3-cyanobenzylamine, is available. The purity of the starting free base is paramount to obtaining a high-quality hydrochloride salt.

Experimental Protocol: Hydrochloride Salt Formation

This section details a robust, step-by-step procedure for the preparation of 5-chloro-3-cyanobenzylamine hydrochloride. The causality behind each step is explained to provide a deeper understanding of the process.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 5-chloro-3-cyanobenzylamine | ≥98% | Commercially Available | Purity should be confirmed by HPLC or ¹H NMR before use. |

| Hydrochloric Acid (HCl) | 37% (concentrated) | ACS Reagent Grade | |

| Isopropyl Alcohol (IPA) | Anhydrous | ACS Reagent Grade | Serves as the primary solvent. |

| Diethyl Ether | Anhydrous | ACS Reagent Grade | Used as an anti-solvent to induce precipitation. |

Step-by-Step Procedure

-

Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 5-chloro-3-cyanobenzylamine in a minimal amount of anhydrous isopropyl alcohol at room temperature. The goal is to achieve a clear, homogenous solution.

-

Rationale: Isopropyl alcohol is a good solvent for the free base and the resulting salt at elevated temperatures, but has lower solubility for the salt at room temperature, facilitating crystallization upon cooling.

-

-

Acidification: While stirring vigorously, slowly add 1.1 equivalents of concentrated hydrochloric acid dropwise to the solution. The addition should be performed in a well-ventilated fume hood. An exotherm may be observed.

-

Rationale: The addition of a slight excess of HCl ensures complete protonation of the amine. The dropwise addition helps to control the exotherm and prevent localized supersaturation, which could lead to the formation of amorphous material.

-

-

Precipitation and Crystallization: Upon addition of HCl, a white precipitate of the hydrochloride salt should begin to form. Continue stirring for 30 minutes at room temperature to allow for complete salt formation. To maximize the yield, slowly add anhydrous diethyl ether as an anti-solvent until the solution becomes cloudy.

-

Rationale: Diethyl ether is a non-polar solvent in which the hydrochloride salt is insoluble. Its addition reduces the overall polarity of the solvent system, thereby decreasing the solubility of the salt and promoting precipitation.

-

-

Isolation and Washing: Isolate the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold isopropyl alcohol, followed by a generous wash with diethyl ether.

-

Rationale: Washing with cold IPA removes any unreacted starting material or soluble impurities. The subsequent wash with diethyl ether helps to remove the IPA and aids in drying the product.

-

-

Drying: Dry the isolated solid in a vacuum oven at 40-50 °C until a constant weight is achieved.

-

Rationale: Drying under vacuum at a moderate temperature removes residual solvents without causing thermal degradation of the product.

-

Analytical Characterization: A Self-Validating System

Thorough characterization of the newly formed salt is essential to confirm its identity, purity, and solid-state properties. The following analytical techniques provide a comprehensive and self-validating dataset.

Spectroscopic Analysis

4.1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for confirming the structure of the hydrochloride salt. The protonation of the amine group leads to characteristic changes in the chemical shifts of nearby protons.

-

Expected Spectral Changes:

-

-CH₂-NH₃⁺ Protons: The methylene protons adjacent to the newly formed ammonium group will experience a significant downfield shift compared to the free base due to the electron-withdrawing effect of the positive charge.

-

Aromatic Protons: The aromatic protons will also exhibit downfield shifts, although to a lesser extent.

-

-NH₃⁺ Protons: A broad singlet corresponding to the ammonium protons will appear in the downfield region (typically δ 8-12 ppm), and its chemical shift is often solvent and concentration-dependent.[8][9]

-

Table 1: Representative ¹H NMR Data

| Proton | Free Base (approx. δ, ppm) | Hydrochloride Salt (approx. δ, ppm) | Multiplicity |

| -CH₂- | ~3.9 | ~4.2 - 4.5 | s |

| Aromatic-H | ~7.4 - 7.7 | ~7.6 - 7.9 | m |

| -NH₂ | ~1.7 (broad) | - | - |

| -NH₃⁺ | - | ~9.0 - 10.0 (broad) | s |

Note: Actual chemical shifts may vary depending on the solvent and instrument used.[10]

4.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the molecule and confirms the formation of the ammonium salt.

-

Key Vibrational Bands:

-

N-H Stretching (Amine): The free base will show two N-H stretching bands in the region of 3300-3500 cm⁻¹.[11][12]

-

N-H Stretching (Ammonium): The hydrochloride salt will exhibit a broad absorption band in the range of 2500-3200 cm⁻¹, characteristic of the N-H stretching vibrations in an ammonium salt.[13][14]

-

C≡N Stretching: A sharp peak around 2230 cm⁻¹ corresponding to the nitrile group should be present in both the free base and the salt.

-

Thermal Analysis

4.2.1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and assess the thermal stability of the salt. A sharp endothermic peak is indicative of a crystalline material with a well-defined melting point.[15][16] Polymorphic transitions may also be observed as separate thermal events.[15]

4.2.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[17] It is used to determine the presence of residual solvents or water and to assess the decomposition temperature of the salt.[15][17] For a well-dried, anhydrous salt, significant weight loss should only occur at the decomposition temperature.

Solid-State Characterization

4.3.1. X-Ray Powder Diffraction (XRPD)

XRPD is the definitive technique for characterizing the crystalline form of the salt.[5] The resulting diffractogram is a unique fingerprint of the crystal lattice.[18][19] The presence of sharp peaks indicates a crystalline material, while a broad halo suggests an amorphous solid.[5] Comparing the XRPD pattern to that of the starting material will confirm the formation of a new crystalline phase.[5]

Data Presentation and Visualization

Table 2: Summary of Physicochemical Properties

| Property | Method | Result |

| Melting Point | DSC | Report peak temperature (°C) |

| Decomposition Temperature | TGA | Report onset temperature (°C) |

| Crystalline Form | XRPD | Crystalline (report key 2θ peaks) |

| Purity | HPLC | >99% |

Diagrams

Caption: Experimental workflow for the synthesis of 5-chloro-3-cyanobenzylamine hydrochloride.

Caption: Analytical techniques for the characterization of the hydrochloride salt.

Conclusion

The formation of 5-chloro-3-cyanobenzylamine hydrochloride is a straightforward yet critical process for enhancing the compound's pharmaceutical properties. This guide has provided a detailed, scientifically grounded protocol for its synthesis and a comprehensive strategy for its characterization. By following the outlined procedures and analytical methods, researchers can confidently prepare and validate this important chemical intermediate, ensuring its quality and suitability for further applications in drug discovery and development.

References

-

Bhardwaj, V. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Journal of Pharmaceutical Analysis, 9(3), 147-154. Available at: [Link]

-

Gabrienko, A. A., & Arzumanov, S. S. (2020). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Journal of Chemical Education, 97(9), 2634-2639. Available at: [Link]

-

Threlfall, T. (2018). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Crystal Growth & Design, 18(10), 6094-6103. Available at: [Link]

-

NIST. (n.d.). Benzylamine hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). Available at: [Link]

-

Groleau, E. (2011). X-Ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. Available at: [Link]

- Google Patents. (n.d.). WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts.

-

Oreate AI Blog. (2024). Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. Retrieved from [Link]

-

TA Instruments. (2021). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from [Link]

-

ResearchGate. (n.d.). DSC and TGA curves of 1:1 and 2:1_MH salt pairs. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra (3550–3100 cm⁻¹ wavelength range) of benzylamine, ethanol, benzene and their mixture at different concentration. Retrieved from [Link]

-

ResearchGate. (n.d.). X-Ray powder diffraction of compound A HCl/FB standards. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Salt Selection. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. (B) enlargement of Figure 1A between 2600 and 4000 cm-1. Retrieved from [Link]

-

Max Planck Institute of Colloids and Interfaces. (n.d.). Supporting Information. Retrieved from [Link]

-

Thakare, V. M., & Dhote, S. N. (2020). Synthesis and Characterization of Some Novel s-Triazine Derivatives as Potential Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research, 11(1), 407-412. Available at: [Link]

-

Idaho National Laboratory. (2011). Thermal Characterization of Molten Salt Systems. Retrieved from [Link]

- Google Patents. (n.d.). US6392083B2 - Process for producing salts of cyanobenzylamines.

- Google Patents. (n.d.). US6187945B1 - Process for producing cyanobenzyl compounds.

-

University of California, Los Angeles. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-chloro-N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-2-methoxybenzamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-Chloro-N,N,2-trimethylpropenylamine. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved from [Link]

-

Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). EP1514866B1 - Process for producing cyanobenzoic acid derivatives.

-

EPTQ. (n.d.). Chemical analysis in amine system operations. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-5-cyanobenzoic acid. Retrieved from [Link]

-

Vietnam National University, Hanoi. (n.d.). Synthesis and structure of some azolium salts. Retrieved from [Link]

-

ResearchGate. (n.d.). On NH NMR Chemical Shifts, Part I. Retrieved from [Link]

-

PatentGuru. (n.d.). METHOD FOR PREPARING 2-AMINO-5-CHLORO-N,3-DIMETHYLBENZAMIDE. Retrieved from [Link]

- Google Patents. (n.d.). GB2323087A - Process for preparing Benzylamine salts.

Sources

- 1. Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System - Oreate AI Blog [oreateai.com]

- 2. CAS 10406-24-3: 3-Cyanobenzylamine | CymitQuimica [cymitquimica.com]

- 3. Salt Selection - Creative Biolabs [creative-biolabs.com]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. US6187945B1 - Process for producing cyanobenzyl compounds - Google Patents [patents.google.com]

- 7. 3-CYANOBENZYLAMINE | 10406-24-3 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. web.pdx.edu [web.pdx.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Benzylamine hydrochloride [webbook.nist.gov]

- 14. Benzylamine hydrochloride(3287-99-8) IR Spectrum [chemicalbook.com]

- 15. azom.com [azom.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 19. researchgate.net [researchgate.net]

Methodological & Application

The Strategic Utility of 3-(Aminomethyl)-5-chlorobenzonitrile in Modern Medicinal Chemistry: Applications and Synthetic Protocols

Introduction: A Versatile Scaffold for Targeted Drug Design

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical building blocks are paramount to the efficient synthesis of novel therapeutic agents. 3-(Aminomethyl)-5-chlorobenzonitrile has emerged as a key intermediate, offering a unique combination of reactive functional groups and a substituted phenyl core. This strategic arrangement allows for its incorporation into a diverse array of molecular architectures, particularly in the development of enzyme inhibitors. The presence of a primary amine provides a nucleophilic handle for amide bond formation, a cornerstone of medicinal chemistry, while the nitrile group and the chlorine substituent offer opportunities for further chemical elaboration and modulation of physicochemical properties. This application note will provide an in-depth exploration of the utility of 3-(Aminomethyl)-5-chlorobenzonitrile as a building block, with a focus on its application in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and Factor Xa (FXa) inhibitors for anticoagulation therapy. Detailed, field-proven protocols will be provided to guide researchers in the effective use of this valuable synthetic intermediate.

Physicochemical Properties and Handling

A comprehensive understanding of the physicochemical properties and safety considerations of a building block is the foundation of its successful application in synthesis. While a specific safety data sheet for 3-(Aminomethyl)-5-chlorobenzonitrile is not publicly available, data from analogous compounds such as 3-aminobenzonitrile and 2-chlorobenzonitrile can provide valuable guidance on handling and safety precautions.[1][2]

| Property | Inferred Value/Information | Source Analogy |

| Appearance | Likely an off-white to pale brown solid. | [2] |

| Solubility | Expected to be soluble in common organic solvents like THF, DMF, and DCM. Low water solubility is anticipated. | [3] |

| Storage | Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents. Keep container tightly closed. | [1] |

| Handling | Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid breathing dust.[1] | [1] |

| Safety | May be harmful if swallowed or in contact with skin, and may cause serious eye irritation.[2] In case of contact, wash skin thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.[2] | [2][4] |

Application in the Synthesis of DPP-4 Inhibitors

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones.[5] Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus.[5] Several marketed DPP-4 inhibitors, known as "gliptins," feature a core scaffold that can be accessed through the use of aminomethyl benzonitrile derivatives.[6][7] The primary amino group of 3-(Aminomethyl)-5-chlorobenzonitrile serves as a key attachment point for coupling with carboxylic acid-containing fragments, a common strategy in the synthesis of these inhibitors.[6]

The general synthetic approach involves the formation of an amide bond between 3-(Aminomethyl)-5-chlorobenzonitrile and a suitable carboxylic acid partner, which often contains the chiral β-amino acid moiety characteristic of many DPP-4 inhibitors.[6]

Caption: General workflow for the synthesis of DPP-4 inhibitors using 3-(Aminomethyl)-5-chlorobenzonitrile.

Protocol 1: General Procedure for Amide Coupling in DPP-4 Inhibitor Synthesis

This protocol is a representative example of an amide coupling reaction to form the core of a DPP-4 inhibitor, based on established methodologies for similar transformations.[6]

Materials:

-

Chiral β-amino acid derivative (1.0 eq)

-

3-(Aminomethyl)-5-chlorobenzonitrile (1.1 eq)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of the chiral β-amino acid derivative (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add 3-(Aminomethyl)-5-chlorobenzonitrile (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide product.

Causality of Experimental Choices:

-

HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, which is critical when working with chiral substrates.

-

DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction.

-

Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents, facilitating the reaction.

-

The aqueous workup is designed to remove unreacted reagents, the DIPEA salt, and other water-soluble byproducts.

Application in the Synthesis of Factor Xa Inhibitors

Factor Xa (FXa) is a serine protease that occupies a pivotal position in the blood coagulation cascade, making it an attractive target for the development of anticoagulants.[8][9][10] Direct oral anticoagulants (DOACs) that inhibit FXa are widely used for the prevention and treatment of thromboembolic disorders.[9] The synthesis of many FXa inhibitors involves the construction of a central amide or benzamidine moiety, for which 3-(Aminomethyl)-5-chlorobenzonitrile can serve as a valuable precursor.[8][9]

Caption: Synthetic pathway to a Factor Xa inhibitor intermediate via amide bond formation.

Protocol 2: Synthesis of an N-Arylbenzamide Intermediate for Factor Xa Inhibitors

This protocol is adapted from a reported synthesis of a Factor Xa inhibitor and illustrates the use of an aminobenzonitrile derivative in an amide coupling reaction with a substituted benzoyl chloride.[8]

Materials:

-

Substituted benzoyl chloride (1.0 eq)

-

3-(Aminomethyl)-5-chlorobenzonitrile (1.05 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Pyridine (1.2 eq)

-

Saturated aqueous sodium bicarbonate solution

-

Chloroform

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the substituted benzoyl chloride (1.0 eq) in anhydrous THF.

-

In a separate flask, dissolve 3-(Aminomethyl)-5-chlorobenzonitrile (1.05 eq) and pyridine (1.2 eq) in anhydrous THF.

-

Slowly add the solution of the benzoyl chloride to the solution of the aminobenzonitrile and pyridine at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in chloroform and wash with a saturated aqueous solution of NaHCO3.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluting with chloroform) to yield the desired N-arylbenzamide intermediate.

Causality of Experimental Choices:

-

Acid Chloride: The use of a pre-formed acid chloride provides a highly reactive electrophile for the acylation of the amine, often leading to high yields.

-

Pyridine: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

-

Anhydrous THF: THF is a suitable aprotic solvent that dissolves the reactants and does not interfere with the reaction.

-

Column Chromatography: This purification technique is essential for separating the desired product from any unreacted starting materials and byproducts.

Conclusion

3-(Aminomethyl)-5-chlorobenzonitrile is a strategically important building block in medicinal chemistry, offering a reliable and versatile platform for the synthesis of complex molecules with significant therapeutic potential. Its application in the construction of DPP-4 and Factor Xa inhibitors highlights its value in modern drug discovery. The protocols provided herein, grounded in established synthetic methodologies, offer a practical guide for researchers to effectively utilize this compound in their synthetic endeavors. As the demand for novel and effective therapeutics continues to grow, the importance of such versatile and readily functionalizable building blocks will undoubtedly increase.

References

-

Tarasov, D. N., Tovbin, D. G., Malakhov, D. V., Aybush, A. V., Tserkovnikova, N. A., Savelyeva, M. I., ... & Pokrovsky, V. S. (2019). The Development of New Factor Xa Inhibitors Based on Amide Synthesis. Current drug discovery technologies, 16(4), 438–453. Retrieved from [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 6). Retrieved from [Link]

-

The Development of New Factor Xa Inhibitors Based on Amide Synthesis | Bentham Science. (n.d.). Retrieved from [Link]

-

Li, Y., He, Y., Zhang, J., Wu, X., & Chen, Y. (2015). Synthesis of 3,4-diaminobenzoyl derivatives as factor Xa inhibitors. European journal of medicinal chemistry, 102, 337–346. Retrieved from [Link]

-

Phillips, G., Guilford, W. J., Buckman, B. O., Davey, D. D., Eagen, K. A., Koovakkat, S., ... & Morrissey, M. M. (2002). Design, Synthesis, and Activity of a Novel Series of Factor Xa Inhibitors: Optimization of Arylamidine Groups. Journal of medicinal chemistry, 45(12), 2484–2493. Retrieved from [Link]

-

Chung, C. C., Tseng, C. H., Li, S. Y., Zeng, W. R., Lin, Y. H., Hu, Y. C., ... & Wong, F. F. (2024). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 31(22), 3380-3396. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631. Retrieved from [Link]

-

Sharma, A., & Kumar, S. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(19), 6116-6133. Retrieved from [Link]

-

A sustainable approach to amide bond formation via CO bond cleavage of simple esters in water - ChemRxiv. (n.d.). Retrieved from [Link]

-

Innovative Three-Step Microwave-Promoted Synthesis of N-Propargyltetrahydroquinoline and 1,2,3-Triazole Derivatives as a Potential Factor Xa (FXa) Inhibitors - MDPI. (2020, January 23). Retrieved from [Link]

-

Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC. (n.d.). Retrieved from [Link]

-

MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation - AIR Unimi. (n.d.). Retrieved from [Link]

-

An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor - CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Retrieved from [Link]

-

(A) Examples of amide bond formation using neat conditions (method A).... - ResearchGate. (n.d.). Retrieved from [Link]

-

Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]

- CN101151265A - Dipeptidyl peptidase-IV inhibitory compound, process for its preparation, and pharmaceutical composition containing the compound as an active agent - Google Patents. (n.d.).

-

Carboxylic acids and Nitriles - Philadelphia University. (n.d.). Retrieved from [Link]

-

Benzonitrile reaction with dicarboxylic acids - ResearchGate. (n.d.). Retrieved from [Link]

-

Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. (2003, October 14). Retrieved from [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved from [Link]

- CN101850264A - Production process for preparing chlorobenzonitrile by using ammoxidation method - Google Patents. (n.d.).

-

Kim, J. S., Lee, J. Y., Park, H. J., Lee, S. K., & Lee, C. O. (2004). Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents. Bioorganic & medicinal chemistry letters, 14(10), 2469–2472. Retrieved from [Link]

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - MDPI. (2023, November 13). Retrieved from [Link]

-

Direct preparation of nitriles from carboxylic acids in continuous flow. - Semantic Scholar. (n.d.). Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]

- 7. researchgate.net [researchgate.net]

- 8. The Development of New Factor Xa Inhibitors Based on Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Synthesis of 3,4-diaminobenzoyl derivatives as factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-(Aminomethyl)-5-chlorobenzonitrile in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive technical guide for the utilization of 3-(aminomethyl)-5-chlorobenzonitrile as a pivotal intermediate in the synthesis of contemporary kinase inhibitors. This document offers a detailed exploration of the synthesis of this intermediate, followed by step-by-step protocols for its incorporation into a pyrimidine-based scaffold, a common core structure in numerous targeted cancer therapies. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, aiming to provide researchers with a robust framework for the development of novel kinase inhibitors.

Introduction: The Strategic Importance of the 3-(Aminomethyl)-5-chlorobenzonitrile Moiety

Kinase inhibitors have revolutionized the landscape of targeted therapy, particularly in oncology. The specificity of these small molecules is largely dictated by their interaction with the ATP-binding pocket of the target kinase. The 3-(aminomethyl)-5-chlorobenzonitrile scaffold has emerged as a valuable building block in the design of such inhibitors. The chloro and cyano functionalities offer opportunities for further chemical modification and can contribute to the overall binding affinity and pharmacokinetic properties of the final compound. The aminomethyl group provides a crucial linkage point for coupling with heterocyclic core structures, such as pyrimidines, which are prevalent in many FDA-approved kinase inhibitors.[1] This guide will detail the synthesis of this key intermediate and its application in the construction of a model pyrimidine-based kinase inhibitor.

Part 1: Synthesis of the Intermediate: 3-(Aminomethyl)-5-chlorobenzonitrile

The synthesis of 3-(aminomethyl)-5-chlorobenzonitrile is most effectively achieved through the catalytic hydrogenation of the corresponding nitrile, 3-chloro-5-cyanobenzonitrile. This method is favored for its high yield and selectivity for the primary amine.[2]

Protocol 1: Catalytic Hydrogenation of 3-chloro-5-cyanobenzonitrile

This protocol outlines the reduction of a benzonitrile to a benzylamine using catalytic hydrogenation.

Materials:

-

3-chloro-5-cyanobenzonitrile

-

Rhodium catalyst (e.g., 5% Rh/C)[2]

-

Basic substance (e.g., Sodium Hydroxide)[2]

-

Immiscible organic solvent (e.g., Toluene)[2]

-

Water[2]

-

Hydrogen gas

-

Pressurized hydrogenation reactor

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reactor Setup: In a suitable pressurized hydrogenation reactor, create a two-phase solvent system by combining an immiscible organic solvent, such as toluene, and water.[2]

-

Addition of Reactants: To the solvent system, add 3-chloro-5-cyanobenzonitrile, the rhodium catalyst (e.g., 5% Rh/C), and a basic substance like sodium hydroxide. The base is crucial for promoting the formation of the primary amine and minimizing side reactions.[2]

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to approximately 15-200 psig with hydrogen.[2]

-

Reaction Conditions: Stir the reaction mixture vigorously at a controlled temperature. While the reference suggests low temperatures are possible with this system, an initial trial at room temperature (20-25°C) is recommended.[2]

-

Monitoring: Monitor the reaction progress by periodically analyzing aliquots using techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material.

-

Work-up: Once the reaction is complete, carefully depressurize the reactor and filter the mixture to remove the catalyst. Separate the organic and aqueous layers.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure 3-(aminomethyl)-5-chlorobenzonitrile.

Data Summary Table:

| Parameter | Value/Condition | Reference |

| Starting Material | 3-chloro-5-cyanobenzonitrile | N/A |

| Catalyst | Rhodium on Carbon (Rh/C) | [2] |

| Solvent System | Toluene/Water (two-phase) | [2] |

| Additive | Sodium Hydroxide | [2] |

| Hydrogen Pressure | 15-200 psig | [2] |

| Temperature | Room Temperature (recommended start) | [2] |

| Product | 3-(aminomethyl)-5-chlorobenzonitrile | N/A |

Diagram of Synthetic Workflow:

Sources

Technical Application Note: Selective N-Boc Protection of 3-(Aminomethyl)-5-chlorobenzonitrile

Executive Summary & Scientific Rationale

This Application Note details the procedure for the chemoselective N-tert-butoxycarbonyl (Boc) protection of 3-(Aminomethyl)-5-chlorobenzonitrile. This intermediate is a critical scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) where the 3,5-disubstituted benzene ring serves as a rigid linker.

Why This Protocol?

While standard Boc protection is often trivial, this specific substrate presents unique challenges:

-

Solubility: The free base is moderately soluble in organic solvents, but the commercially available hydrochloride salt requires in-situ neutralization.

-

Chemoselectivity: The presence of the nitrile (-CN) and chloro (-Cl) groups requires mild conditions to prevent hydrolysis (to amide/acid) or nucleophilic aromatic substitution, respectively.

-

Purification: The lipophilicity introduced by the chloro and nitrile groups allows for a streamlined workup, often eliminating the need for chromatography.

This guide utilizes a Dichloromethane (DCM) / Triethylamine (TEA) system, chosen for its scalability and ease of byproduct removal.

Reaction Mechanism & Pathway

The reaction proceeds via a nucleophilic attack of the primary benzylic amine on the di-tert-butyl dicarbonate (Boc₂O) electrophile.

Mechanistic Flow (Graphviz)

Caption: Mechanistic pathway of the amine-to-carbamate conversion involving nucleophilic addition and subsequent elimination/decarboxylation.[1][2][3]

Materials & Equipment

Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 3-(Aminomethyl)-5-chlorobenzonitrile HCl | 203.07 | 1.0 | Substrate |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.2 | Protecting Group |

| Triethylamine (TEA) | 101.19 | 2.5 | Base (Neutralizer) |

| Dichloromethane (DCM) | - | - | Solvent (0.1 M) |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.05 | Catalyst (Optional)* |

*Note: DMAP is rarely needed for primary amines but can accelerate sluggish reactions.

Equipment

-

Addition funnel (for larger scales >10g) or syringe.

-

Ice-water bath.

-

Rotary evaporator.[5]

-

Separatory funnel.[4]

Experimental Protocol

Step 1: Preparation and Neutralization

-

Setup: Charge a dry round-bottom flask with 3-(Aminomethyl)-5-chlorobenzonitrile hydrochloride (1.0 equiv).

-

Solvation: Add DCM (anhydrous preferred but HPLC grade is sufficient) to achieve a concentration of 0.1 M – 0.2 M. The salt will likely remain as a suspension.

-

Free-Basing: Cool the suspension to 0°C (ice bath). Add Triethylamine (TEA) (2.5 equiv) dropwise.

-

Observation: The suspension should clear as the free base dissolves, though TEA-HCl salts may precipitate later.

-

Expert Insight: 2.5 equivalents are used: 1.0 eq to neutralize the HCl salt, 1.0 eq to scavenge the proton from the reaction, and 0.5 eq excess to drive equilibrium.

-

Step 2: Boc Protection[3]

-

Addition: Dissolve Boc₂O (1.2 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at 0°C.

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

-

Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes) or LCMS.

-

Target: Disappearance of the baseline amine spot and appearance of a higher Rf spot (Product).

-

Step 3: Workup & Isolation

-

Quench: Dilute the reaction mixture with additional DCM.

-

Acid Wash (Critical): Wash the organic layer with 0.5 M Citric Acid or 1 M HCl (2 x vol).

-

Rationale: This step removes unreacted amine starting material (which becomes water-soluble) and excess TEA/DMAP.

-

-

Neutral Wash: Wash with saturated aqueous NaHCO₃ (to remove any Boc-acid byproducts) and then Brine.

-

Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter.

-

Concentration: Concentrate under reduced pressure (Rotovap) at 35–40°C.

Step 4: Purification Decision Logic

Caption: Decision tree for purification based on crude purity assessment.

Analytical Validation

To confirm the identity of the product tert-butyl (3-chloro-5-cyanobenzyl)carbamate , look for these key signals:

| Method | Key Diagnostic Signal | Interpretation |

| 1H NMR (CDCl₃) | δ 1.45 ppm (s, 9H) | Boc t-butyl group (Strong singlet).[6] |

| 1H NMR (CDCl₃) | δ 4.30 ppm (d, 2H) | Benzylic CH₂ . Shifts downfield slightly upon protection.[3] |

| 1H NMR (CDCl₃) | δ 5.00 ppm (br s, 1H) | Carbamate NH . Broad singlet, exchangeable. |

| LCMS (ESI+) | [M+Na]⁺ or [M-tBu+H]⁺ | Boc groups often fragment in the source. Look for M+23 (Na adduct) or M-56 (loss of isobutylene). |

| IR | ~2230 cm⁻¹ | Nitrile (CN) stretch (Distinctive). |

| IR | ~1690 cm⁻¹ | Carbamate C=O stretch. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | HCl salt not fully neutralized. | Add more TEA (0.5–1.0 eq). Ensure pH is basic (>8). |

| Gummy/Oily Product | Residual solvent or Boc₂O. | Triturate with cold pentane or hexane to induce crystallization. |

| Low Yield | Product lost in aqueous acid wash. | Ensure the acid wash is mild (0.5 M Citric Acid) and perform a back-extraction of the aqueous layer with DCM. |

| Precipitate in Reaction | TEA-HCl salt formation. | This is normal. Filter off the solid during workup or it will dissolve in the aqueous wash. |

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience.[7] (Standard reference for Boc stability and conditions).

-

BenchChem. (2025).[2][4] The Enduring Utility of the Boc Protecting Group: A Technical Guide for Researchers. (General protocols for amine protection).

-

Organic Chemistry Portal. Boc-Protected Amino Groups. (Stability data and alternative reagents).

-

PubChem. 3-Amino-5-chlorobenzonitrile Compound Summary. (Physical properties and safety data).

-

Sigma-Aldrich. Di-tert-butyl dicarbonate Product Information. (Reagent handling and stoichiometry).

Sources

- 1. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

Troubleshooting & Optimization

purification methods for 3-(Aminomethyl)-5-chlorobenzonitrile hydrochloride

Technical Support Center: Purification of 3-(Aminomethyl)-5-chlorobenzonitrile Hydrochloride

Ticket System ID: #PUR-AMCBN-001 Topic: Purification & Isolation Protocols Applicable CAS: 1261820-96-5 (Free Base), related HCl salts.[1]

Executive Summary

Welcome to the Technical Support Center. You are likely working with 3-(Aminomethyl)-5-chlorobenzonitrile hydrochloride , a bifunctional building block containing a basic primary amine and a hydrolytically sensitive nitrile group.[1]

The primary purification challenge with this molecule is the "Amine-Nitrile Paradox" :

-

The Amine requires acidic conditions to form the salt.[2]

-

The Nitrile is susceptible to hydrolysis (forming the amide/acid) under strong acidic conditions, especially if water and heat are present.

This guide provides a validated workflow to isolate high-purity material while preserving the nitrile functionality.

Part 1: Impurity Profiling & Diagnostics

Before selecting a method, identify your impurity profile.

| Impurity Type | Likely Source | Chemical Behavior | Removal Strategy |

| Starting Material (e.g., 3-chloro-5-cyanobenzonitrile) | Incomplete reduction or substitution.[1] | Neutral . Insoluble in water at low pH. | Acid/Base Extraction (Remains in organic layer during acid wash). |

| The "Dimer" (Secondary Amine) | Over-alkylation during synthesis. | Basic . Forms salts, but often less soluble than the primary amine. | Recrystallization or Chromatography (Free base). |

| Hydrolysis Product (Amide/Acid) | Exposure of nitrile to aqueous acid/heat. | Neutral/Acidic . | Acid/Base Extraction (Remains in organic layer during acid wash). |

| Inorganic Salts | Reduction byproducts (Boron/Aluminum salts). | Water soluble. | Free-basing (Extract amine into organic, leave salts in water).[1][2] |

Part 2: The "Golden Standard" Acid-Base Back-Extraction

Context: This is the most effective method to remove non-basic impurities (starting materials, hydrolyzed amides) without chromatography.

Protocol:

-

Dissolution: Dissolve the crude reaction mixture in an organic solvent (DCM or Ethyl Acetate).

-

Acid Extraction (Targeting the Amine):

-

Extract the organic layer with cold, dilute HCl (1M) .

-

Mechanism:[1][3][4][5][6] The 3-(Aminomethyl)-5-chlorobenzonitrile protonates (

) and moves to the aqueous layer.[1] The neutral nitrile impurities stay in the DCM. -

Critical Control: Keep cold (

) and minimize contact time to prevent nitrile hydrolysis.[1]

-

-

Wash: Wash the aqueous acidic layer once with fresh DCM to remove entrained organics.

-

Basification (Recovery):

-

Cool the aqueous layer to

.[7] -

Slowly adjust pH to >10 using 2M NaOH or saturated

. -

Observation: The product will oil out or precipitate as the free base.

-

-

Extraction: Extract the cloudy aqueous mixture with DCM (

). -

Drying: Dry combined organics over

, filter, and concentrate in vacuo to obtain the purified Free Base .

Part 3: Salt Formation & Recrystallization (The Hydrochloride)[8]

Context: Once the free base is clean, you must form the HCl salt anhydrously to avoid hydrolyzing the nitrile.

Protocol:

-

Solvent Selection: Dissolve the free base in a minimal amount of anhydrous Ethanol (EtOH) or Methanol (MeOH) .

-

Acid Addition:

-

Add HCl in Dioxane (4M) or HCl in Diethyl Ether (2M) dropwise at

. -

Stoichiometry: Add 1.05 equivalents. Excess acid can induce degradation.

-

-

Precipitation:

-

If solids do not form immediately, add an anti-solvent: Diethyl Ether (

) or MTBE . -

Ratio: Typically 1:5 (Alcohol:Ether).[1]

-

-

Filtration: Filter the white solid under nitrogen (hygroscopic). Wash with cold ether.[7]

Visual Workflow: Purification Logic

Caption: Logical flow for separating amine product from neutral nitrile impurities and converting to HCl salt.

Part 4: Troubleshooting & FAQs

Q1: My product "oiled out" when adding the anti-solvent during crystallization. How do I fix this?

-

Cause: The anti-solvent (Ether/MTBE) was added too quickly, or the solution was too concentrated.

-

Solution:

-

Re-heat the mixture gently until the oil dissolves (add a few drops of MeOH if needed).

-

Let it cool to room temperature slowly without stirring.

-

Add a "seed crystal" if available.

-

Scratch the glass wall with a spatula to induce nucleation.

-

Q2: The NMR shows a split peak for the methylene protons (

-

Analysis: If the solvent is DMSO-

, benzylamine salts often show coupling between the -

Verification: Add a drop of

to the NMR tube. If the splitting collapses to a singlet (due to deuterium exchange), it is your pure product, not an impurity.

Q3: I see a small amide peak in the IR (

-

Cause: Partial hydrolysis of the nitrile.

-

Remedy: The amide is much less basic than the amine. Repeat the Acid-Base Extraction (Part 2) . The amide will not protonate at pH 1-2 and will remain in the organic wash layer, effectively separating it from your amine product.

Q4: Can I use water for recrystallization?

-

Risk: While many amine hydrochlorides recrystallize from water/ethanol, heating this specific compound in water risks hydrolyzing the nitrile to the carboxylic acid or amide.

-

Recommendation: Stick to anhydrous systems (EtOH/Et2O or IPA/Heptane ).

Part 5: Analytical Checkpoints

| Test | Expected Result for Pure HCl Salt |

| 1H NMR (DMSO-d6) | |

| IR Spectroscopy | Nitrile stretch at |

| Melting Point | Sharp range (typically |

| Silver Nitrate Test | Dissolve in water, add |

References

-

Sigma-Aldrich. 4-(Aminomethyl)-3-chlorobenzonitrile hydrochloride Product Specification. Retrieved from (Analogous structural data).

-

MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from .

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

-

ResearchGate. Purification of Benzylamine Derivatives. Retrieved from .

Sources

- 1. 1261820-96-5|3-(Aminomethyl)-5-chlorobenzonitrile|BLD Pharm [bldpharm.com]

- 2. quora.com [quora.com]

- 3. CN101850264A - Production process for preparing chlorobenzonitrile by using ammoxidation method - Google Patents [patents.google.com]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. researchgate.net [researchgate.net]

- 6. CN101941923A - Preparation method of o-chlorobenzonitrile - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

Validation & Comparative

Comparative Guide: IR Spectrum Analysis of 3-(Aminomethyl)-5-chlorobenzonitrile

The following guide provides an in-depth comparative analysis of the infrared (IR) spectral properties of 3-(Aminomethyl)-5-chlorobenzonitrile , focusing specifically on the diagnostic nitrile stretch frequency. This document is structured for researchers and drug development professionals requiring rigorous identification standards.

Executive Summary & Structural Context

3-(Aminomethyl)-5-chlorobenzonitrile (CAS: 90381-12-1) is a bifunctional building block utilized in the synthesis of serine protease inhibitors and other bioactive scaffolds.[1] Its structure features a central benzene ring substituted with three distinct functionalities:

-

Chlorine (-Cl): An electron-withdrawing group (EWG) at the meta position relative to the nitrile.[1]

-

Aminomethyl (-CH₂NH₂): A primary amine linked via a methylene spacer, acting as a weak electron donor (via hyperconjugation) but primarily serving as a hydrogen-bond donor in the solid state.[1]

Accurate characterization requires distinguishing the sharp nitrile stretch from potential contaminants (e.g., hydrolysis products like amides) and understanding how the chloro- and aminomethyl- substituents shift this frequency relative to unsubstituted benzonitrile.[1]

Theoretical Framework: Substituent Effects on

The vibrational frequency of the nitrile group (

For aromatic nitriles, the position of the band is sensitive to the electronic nature of ring substituents:

-

Resonance (

): Conjugation with the ring lowers the bond order (contributions from -

Induction (

): Electron-withdrawing groups (like Cl) destabilize the positive charge buildup on the nitrile carbon, strengthening the triple bond character and causing a blue shift (higher wavenumber).[1]

In 3-(Aminomethyl)-5-chlorobenzonitrile :

-

The 3-Chloro group exerts a strong inductive effect (

), increasing -

The 5-Aminomethyl group is not directly conjugated to the ring (insulated by -CH₂-).[1] It exerts a weak inductive effect (

) but does not significantly lower the bond order via resonance.[1]

Net Result: The nitrile stretch is expected to appear at a higher frequency than unsubstituted benzonitrile, driven by the dominant electron-withdrawing nature of the chlorine atom.

Comparative Spectral Analysis

The following table contrasts the target molecule against key analogs to establish a validation window.

Table 1: Comparative Nitrile Stretch Frequencies

| Compound | Structure | Shift vs. Baseline | Electronic Driver | |

| Benzonitrile (Reference) | Ph-CN | 2228 ± 2 | — | Baseline aromatic conjugation. |

| 3-Chlorobenzonitrile | 3-Cl-Ph-CN | 2235 ± 3 | +7 cm⁻¹ (Blue Shift) | Inductive withdrawal (-I) by Cl strengthens C≡N bond.[1] |

| 3-(Aminomethyl)benzonitrile | 3-(H₂NCH₂)-Ph-CN | 2225 ± 3 | -3 cm⁻¹ (Red Shift) | Weak donation (+I) from alkyl group; H-bonding broadening.[1] |

| Target: 3-(Aminomethyl)-5-chlorobenzonitrile | 3-Cl, 5-(H₂NCH₂)-Ph-CN | 2232 – 2238 | +4 to +10 cm⁻¹ | Dominant -I effect of Cl offsets weak alkyl donation.[1] |

Note on Phase: Frequencies above refer to liquid film or solution (e.g., CCl₄/CHCl₃).[1] In the solid state (KBr pellet or ATR), the target molecule's amine group (-NH₂) will form intermolecular hydrogen bonds. While this heavily impacts the N-H stretch region (3300-3400 cm⁻¹), the nitrile peak typically remains sharp but may shift slightly (+/- 5 cm⁻¹) depending on crystal packing.

Experimental Protocol: Acquisition & Validation

To ensure data integrity (E-E-A-T), the following protocol minimizes artifacts such as water absorption or polymorphic variations.

Method A: Attenuated Total Reflectance (ATR-FTIR)

Best for rapid identification of solid powders.[1]

-

Crystal Cleanliness: Clean the diamond/ZnSe crystal with isopropanol.[1] Ensure background spectrum is flat.[1]

-

Sample Loading: Place ~5 mg of 3-(Aminomethyl)-5-chlorobenzonitrile on the crystal.

-

Compression: Apply high pressure using the anvil.[1] Critical: Good contact is essential for the nitrile peak intensity.[1]

-

Parameters:

Method B: Solution Phase (Dichloromethane)

Best for precise frequency determination without H-bonding interference.[1]

-

Preparation: Dissolve 10 mg of sample in 1 mL of anhydrous CH₂Cl₂.

-

Cell: Use a CaF₂ liquid cell (0.1 mm path length).

-

Subtraction: Run a solvent blank and subtract the CH₂Cl₂ spectrum.[1]

-

Observation: The nitrile peak will appear sharper and slightly higher in frequency compared to the solid state.[1]

Data Interpretation & Diagnostic Workflow

The following diagram illustrates the logical flow for confirming the identity of 3-(Aminomethyl)-5-chlorobenzonitrile using IR data, specifically distinguishing it from common precursors or degradation products.

Figure 1: Step-by-step diagnostic logic for validating the target molecule spectrum.

Key Spectral Features for Validation:

-

Nitrile Stretch (

): Look for a sharp, medium-intensity band at ~2235 cm⁻¹ .[1] -

Amine Stretches (

): Two bands (symmetric/asymmetric) between 3300–3400 cm⁻¹ .[1]-

Differentiation: If this region shows a broad "ammonium" band centered at 3000 cm⁻¹, the sample is likely the Hydrochloride salt , not the free base.[1]

-

-

Aromatic C-Cl: Fingerprint bands in the 1050–1100 cm⁻¹ region (in-plane bending) and 700–800 cm⁻¹ (out-of-plane).[1]

References

-

NIST Chemistry WebBook. Infrared Spectrum of 3-Chlorobenzonitrile (CAS 766-84-7).[1] National Institute of Standards and Technology. [Link]

-

SDBS Spectral Database. SDBS No. 2237, Benzonitrile IR Spectrum.[1] National Institute of Advanced Industrial Science and Technology (AIST). [Link]

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] 8th Edition, Wiley.[1] (Standard reference for substituent effects on nitrile frequencies).

Sources

HPLC retention time comparison 3-(Aminomethyl)-5-chlorobenzonitrile vs impurities

The following guide is structured as a high-level technical application note, designed for analytical chemists and process development scientists. It synthesizes chromatographic principles with specific structural characteristics of 3-(Aminomethyl)-5-chlorobenzonitrile.

Executive Summary & Technical Challenge

The analysis of 3-(Aminomethyl)-5-chlorobenzonitrile (3-AMCB) presents a classic "general elution problem" in liquid chromatography. The molecule contains a basic primary amine (

The Analytical Challenge:

-

Silanol Interaction: The protonated amine moiety (

) interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing. -

Polarity Span: The method must resolve the highly polar hydrolytic impurities (amides) from the target, while eluting highly lipophilic dimerization byproducts within a reasonable runtime.

-

UV Transparency: The lack of extended conjugation requires low-UV detection (210–220 nm), making the baseline sensitive to mobile phase quality.

This guide compares the performance of a standard C18 approach against an optimized Ion-Pairing Reversed-Phase (IP-RP) method, demonstrating why the latter is the industry gold standard for this specific intermediate.

Impurity Landscape & Origin

Understanding the synthesis pathway is critical for predicting retention behavior. The primary impurities arise from the starting material (alkylation or reduction precursors) and side reactions (hydrolysis and dimerization).

Figure 1: Impurity Origin & Structural Logic

The following diagram maps the chemical origins of the impurities to their expected chromatographic behavior.

Caption: Figure 1: Structural relationship between 3-AMCB and its critical impurities. The elution order (Green

Experimental Protocol: Optimized IP-RP Method

Standard C18 methods often fail to provide symmetrical peaks for benzylamines. The protocol below utilizes Trifluoroacetic Acid (TFA) as an ion-pairing agent. TFA protonates the amine (ensuring solubility) and forms a neutral ion-pair, masking silanol interactions.

Method Parameters

| Parameter | Condition | Rationale |

| Column | C18 End-capped (e.g., Zorbax Eclipse Plus or Waters XSelect), 150 x 4.6 mm, 3.5 µm | High surface area with "double end-capping" to minimize peak tailing of the amine. |

| Mobile Phase A | Water + 0.1% TFA (v/v) | Low pH (<2.0) suppresses silanol ionization; TFA acts as the ion-pairing reagent. |

| Mobile Phase B | Acetonitrile + 0.1% TFA (v/v) | ACN provides lower backpressure and sharper peaks than Methanol for aromatics. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Column Temp | 30°C | Controls viscosity and retention reproducibility. |

| Detection | UV @ 215 nm | The nitrile and chloro-benzene chromophores absorb weakly; 215 nm maximizes sensitivity. |

| Injection Vol | 5.0 µL | Low volume prevents solvent effects (peak splitting). |

Gradient Profile

-

0.0 min: 5% B (Retain polar amide)

-

5.0 min: 5% B (Isocratic hold for polar resolution)

-

20.0 min: 80% B (Elute lipophilic SM and Dimer)

-

25.0 min: 80% B (Wash)

-

25.1 min: 5% B (Re-equilibrate)

-

30.0 min: Stop

Performance Comparison: Retention & Selectivity

The following data compares the retention times (RT) and Relative Retention Times (RRT) of the target against its impurities. This data is derived from standard chromatographic behavior of benzylamine derivatives under acidic C18 conditions.

Table 1: Retention Time Data (Representative)

| Compound ID | Chemical Identity | Approx. RT (min) | RRT (vs Target) | Peak Shape (Tailing Factor) |

| Impurity A | 3-(Aminomethyl)-5-chlorobenzamide | 3.2 | 0.41 | 1.1 (Good) |

| Target | 3-(Aminomethyl)-5-chlorobenzonitrile | 7.8 | 1.00 | 1.2 (Acceptable) |

| Impurity B | 3-(Bromomethyl)-5-chlorobenzonitrile | 14.5 | 1.86 | 1.0 (Sharp) |

| Impurity C | Bis(3-cyano-5-chlorobenzyl)amine | 18.2 | 2.33 | 1.0 (Sharp) |

Analysis of Separation Logic:

-

Impurity A (Amide): Elutes near the void volume in standard neutral methods. The acidic IP-RP method retains it slightly (RT 3.2 min) due to the solubilizing effect of the amide vs the nitrile, but it remains the most polar species.

-

Target (Amine): The 3-AMCB elutes at ~7.8 min. Without TFA, this peak would likely appear at ~4-5 min with severe tailing (

). The ion-pairing shifts it to a region of higher capacity factor ( -

Impurity B (Starting Material): The replacement of the polar amine with a halogen (Br/Cl) significantly increases hydrophobicity (

), pushing elution to the gradient ramp. -

Impurity C (Dimer): With two aromatic rings and increased lipophilicity, this is the "late eluter." It requires the high %B wash to clear from the column, preventing carryover to the next injection.

Method Validation & Troubleshooting Workflow

To ensure this method is "self-validating" (trustworthy), the following workflow diagram illustrates the decision matrix for method optimization.

Figure 2: HPLC Optimization Workflow

Caption: Figure 2: Decision tree for optimizing the separation of 3-AMCB. Priority is placed on amine peak symmetry (tailing) followed by resolution of the early-eluting amide impurity.

References

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

-

SIELC Technologies. (2024). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine. (Demonstrates relative retention of nitrile vs amine).

-

European Pharmacopoeia (Ph.[1] Eur.). Chromatographic Separation Techniques (2.2.46). (Standard for tailing factor limits).

-

McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. (Authoritative source on silanol interactions with amines).

Sources

Publish Comparison Guide: 13C NMR Structural Elucidation of 3-(Aminomethyl)-5-chlorobenzonitrile

Executive Summary

Compound: 3-(Aminomethyl)-5-chlorobenzonitrile (CAS: 1261820-96-5) Application: Critical scaffold in medicinal chemistry, particularly for protease inhibitors and GPCR ligands. Objective: This guide provides a definitive 13C NMR assignment protocol for identifying 3-(Aminomethyl)-5-chlorobenzonitrile, distinguishing it from common synthetic precursors (e.g., 3-chlorobenzonitrile) and potential byproducts (e.g., 3-amino-5-chlorobenzonitrile).

The "Comparison" Strategy: High-fidelity structural validation requires more than just a list of peaks. This guide compares the target molecule against its synthetic precursors and structural analogues . By analyzing the specific chemical shift perturbations caused by the aminomethyl group versus the free amine or unsubstituted analogues, researchers can definitively confirm successful synthesis and purity.

Part 1: Structural Analysis & Theoretical Grounding

The 13C NMR spectrum of 3-(Aminomethyl)-5-chlorobenzonitrile is characterized by 8 distinct carbon environments :

-

Aliphatic: One methylene carbon attached to an amine (

). -

Nitrile: One quaternary nitrile carbon (

). -

Aromatic: Six non-equivalent aromatic carbons due to the asymmetric 1,3,5-substitution pattern.

Substituent Effects (Chemometric Logic)

To assign the peaks accurately, we apply substituent additivity rules relative to benzene (128.5 ppm).

-

Nitrile (-CN) Effect: Strong shielding at the ipso position (

ppm) and shielding at ortho. -

Chloro (-Cl) Effect: Deshielding at ipso (

ppm) and shielding at ortho. -

Aminomethyl (